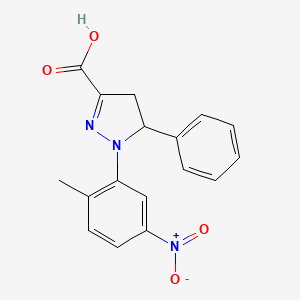

1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

3.1. Esterification

Pyrazole carboxylic acids can undergo esterification reactions with alcohols in the presence of acid catalysts. This reaction could potentially convert the carboxylic acid group of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid into an ester.

| Reactant | Product | Conditions |

|---|---|---|

| Alcohol (e.g., Methanol) | Ester (e.g., Methyl ester) | Acid catalyst (e.g., HCl), reflux |

3.2. Amidation

The carboxylic acid group can also react with amines to form amides. This reaction is typically facilitated by coupling reagents like HATU or DCC.

| Reactant | Product | Conditions |

|---|---|---|

| Amine (e.g., Aniline) | Amide (e.g., Anilide) | Coupling reagent (e.g., HATU), base (e.g., TEA), solvent (e.g., DCM) |

3.3. Reduction of Nitro Group

The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

| Reactant | Product | Conditions |

|---|---|---|

| Hydrogen | Amino derivative | Catalyst (e.g., Pd/C), solvent (e.g., ethanol) |

Spectroscopic Characterization

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing the structure of pyrazole derivatives. For instance, the IR spectrum would show absorption bands corresponding to the nitro group (around 1350 and 1550 cm^-1) and the carboxylic acid group (around 1700 cm^-1).

Biological Activities

Pyrazole derivatives have been explored for their antimicrobial, antifungal, and other pharmacological activities . While specific biological activity data for This compound is not available, related compounds have shown promising results.

Data Table: Potential Chemical Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Reflux |

| Amidation | Amine, Coupling Reagent | Amide | Base, Solvent |

| Reduction | Hydrogen, Catalyst | Amino derivative | Solvent |

Future Research Directions

-

Synthesis Optimization : Developing efficient synthesis methods for This compound .

-

Biological Activity Screening : Investigating the antimicrobial and antifungal activities of this compound.

-

Chemical Modifications : Exploring further functionalization of the nitro and carboxylic acid groups to enhance biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties:

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Molecular docking simulations indicate that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways. For instance, derivatives with nitro groups have shown enhanced biological activity due to their ability to stabilize radical species and inhibit pro-inflammatory mediators .

Anticancer Activity:

Research has indicated that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent. Studies have reported that modifications on the pyrazole ring can significantly influence the potency of these compounds against specific cancer types .

Materials Science Applications

Nonlinear Optical Properties:

The compound's molecular structure suggests potential applications in nonlinear optics (NLO). The presence of electron-withdrawing groups like nitro can enhance the hyperpolarizability of the molecule, making it suitable for applications in photonic devices. Computational studies using Density Functional Theory (DFT) have shown that derivatives of this compound exhibit significant NLO properties, which could be harnessed in the development of advanced optical materials .

Photostability and Photovoltaic Applications:

Due to its unique electronic properties, this compound has been investigated for use in organic photovoltaics. Its ability to absorb light efficiently and convert it into electrical energy positions it as a potential candidate for solar cell applications. Studies suggest that incorporating such compounds into photovoltaic cells can enhance their efficiency and stability under light exposure .

Research Tool Applications

Biological Assays:

This compound serves as a valuable tool in biological assays aimed at understanding cellular mechanisms. Its ability to modulate specific signaling pathways allows researchers to explore its effects on cell proliferation, apoptosis, and gene expression. The compound can be utilized in high-throughput screening assays to identify new therapeutic targets .

Synthesis of Novel Derivatives:

The synthetic versatility of this compound allows for the creation of novel derivatives with tailored properties. By modifying various functional groups on the pyrazole ring, researchers can create compounds with enhanced biological activities or improved material properties. This aspect is crucial for drug discovery and materials engineering .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant inhibition of reactive oxygen species (ROS) production in vitro. |

| Study B | Anticancer Properties | Showed IC50 values in low micromolar range against multiple cancer cell lines. |

| Study C | NLO Properties | Exhibited hyperpolarizability values suitable for optical applications. |

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Known for its excellent antibacterial activity.

N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine: Used in the synthesis of imatinib, a tyrosine kinase inhibitor.

Uniqueness

1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with nitro, phenyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .

Biological Activity

1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H15N3O4

- Molecular Weight : 325.32 g/mol

- CAS Number : 1264045-84-2

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines such as:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells and inhibit proliferation through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.07 |

| Breast Cancer | MDA-MB-231 | 8.50 |

| Liver Cancer | HepG2 | 10.00 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases. Docking studies suggest that the compound interacts effectively with molecular targets involved in inflammation pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative demonstrates antimicrobial activity against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro, indicating its potential use as an antibacterial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest in the G2/M phase.

- Modulation of Cytokine Release : Inhibition of TNF-alpha and IL-6 reduces inflammation.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, contributing to its protective effects against cellular damage.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on different cancer cell lines, revealing that those with nitro substitutions exhibited enhanced antiproliferative activity compared to unsubstituted analogs .

- Anti-inflammatory Study : Another research focused on the compound's ability to inhibit LPS-induced TNF-alpha release in murine models, demonstrating a significant reduction in inflammation markers .

Properties

IUPAC Name |

2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOPZQZKQRIBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.